5-Azauridine

Description

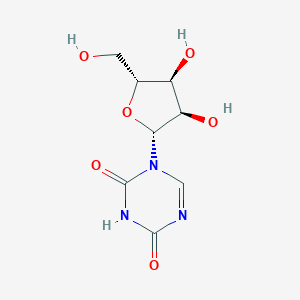

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16)/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKLQMDNZPEFU-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933161 |

Source

|

| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-82-0 |

Source

|

| Record name | 5-Azauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Azauridine and 6-Azauridine: A Tale of Two Isomers

Executive Summary

At first glance, 5-Azauridine and 6-Azauridine are strikingly similar: they are structural isomers, both analogs of the pyrimidine nucleoside uridine, sharing the same chemical formula and molecular weight. However, the seemingly minor shift of a single nitrogen atom in the triazine ring—from the 5th to the 6th position—creates a profound divergence in their biochemical activity, mechanism of action, and therapeutic potential. This guide provides an in-depth analysis of these differences, offering researchers and drug developers the foundational knowledge required to strategically select and utilize these compounds. 6-Azauridine is a well-characterized prodrug that primarily inhibits de novo pyrimidine synthesis at the terminal step, while this compound is understood to act earlier in the same pathway. This fundamental mechanistic distinction dictates their cellular effects, resistance profiles, and applications, from antiviral to antineoplastic research.

Introduction: The Strategic Role of Nucleoside Analogs

Nucleoside analogs represent a cornerstone of modern pharmacology, particularly in the fields of oncology and virology. By mimicking endogenous nucleosides, these synthetic molecules can deceptively enter cellular metabolic pathways. Once inside, they exert their effects through various mechanisms, including the competitive inhibition of key enzymes or by being incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids. The efficacy of these molecules hinges on subtle structural modifications that exploit differences between host and target cell (or viral) machinery. The comparative study of this compound and 6-Azauridine serves as a compelling case study in the structure-activity relationship, demonstrating how a minute positional change in an atom can fundamentally alter biological and therapeutic outcomes.

Structural and Physicochemical Dissection

The core difference between these two molecules lies in the placement of the third nitrogen atom within the six-membered heterocyclic base, which is a triazine ring in place of the natural pyrimidine ring.

-

In This compound , the nitrogen atom is at the 5th position of the ring structure.[1][2][3][4]

-

In 6-Azauridine , this nitrogen is located at the 6th position.[5][6][7]

This isomeric difference is the exclusive source of their distinct pharmacological profiles.

Caption: Chemical structures of this compound and 6-Azauridine highlighting the isomeric difference.

Comparative Physicochemical Properties

| Property | This compound | 6-Azauridine |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione[1] | 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione[5] |

| Chemical Formula | C₈H₁₁N₃O₆[1][2][3] | C₈H₁₁N₃O₆[5][6][8] |

| Molecular Weight | 245.19 g/mol [1][2][3] | 245.19 g/mol [5][6] |

| CAS Number | 1476-82-0[1][3][4] | 54-25-1[5][6][8] |

| Synonyms | 1-beta-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione[1] | 6-Azur, Azauridine, Riboazauracil, 6-Azauracil riboside[5] |

The Mechanistic Divide: Targeting Pyrimidine Biosynthesis

Both compounds derive their bioactivity from interfering with the de novo synthesis of pyrimidine nucleotides, a pathway essential for the production of DNA and RNA precursors. However, they target different enzymatic steps, a direct consequence of their structural isomerism.

6-Azauridine: A Prodrug Targeting OMP Decarboxylase

6-Azauridine is a prodrug that must be metabolically activated to exert its effect.[9][10]

-

Cellular Uptake and Phosphorylation: Once inside the cell, 6-Azauridine is phosphorylated by uridine kinase to 6-Azauridine-5'-monophosphate (6-aza-UMP).[11]

-

Enzyme Inhibition: 6-aza-UMP is a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (OMPdecase) .[6][11][12] This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), the conversion of orotidine-5'-monophosphate (OMP) to UMP.

-

Downstream Consequences: By blocking OMPdecase, 6-Azauridine leads to a depletion of the intracellular pool of UMP and other downstream pyrimidine nucleotides (UDP, UTP, CTP), which are vital for RNA synthesis.[5][9][13] This pyrimidine starvation is the primary mechanism behind its cytostatic and antiviral effects.[5][14][15][16][17] Additionally, 6-Azauridine can be further metabolized to its triphosphate form and incorporated into RNA, potentially contributing to its inhibitory effects.[7][18]

This compound: An Inhibitor of Orotate Phosphoribosyltransferase

The mechanism of this compound is less extensively documented but is understood to occur at an earlier stage in the same pathway. It is believed to inhibit orotate phosphoribosyltransferase (OPRT) . This enzyme is responsible for converting orotic acid into orotidine-5'-monophosphate (OMP), the substrate for OMPdecase.[2] By blocking this step, this compound also prevents the formation of UMP, leading to a similar state of pyrimidine depletion.

Caption: Inhibition points of this compound and 6-Azauridine in the pyrimidine synthesis pathway.

Biological and Pharmacological Profiles

The distinct mechanisms of action translate into different, albeit sometimes overlapping, biological and therapeutic profiles.

| Feature | This compound | 6-Azauridine |

| Primary Cellular Effect | Cytostatic due to pyrimidine starvation.[2] | Cytostatic and cytotoxic due to pyrimidine starvation.[6][18] |

| Antiviral Activity | Limited data available. | Broad-spectrum activity against both DNA and RNA viruses, including coronaviruses and flaviviruses.[5][9][15][16][19] |

| Antineoplastic Activity | Limited data available. | Investigated for leukemias and other cancers.[5][12][20][21][22] Its derivative, Azaribine, was used for psoriasis.[5] |

| Other Biological Effects | Not well-documented. | Induces autophagy-mediated cell death in a p53 and AMPK-dependent manner.[14][21] |

| Clinical Status | Primarily a research chemical. | Formerly used clinically for psoriasis but withdrawn due to side effects like thromboembolism.[5] Still widely used in research.[17][23] |

Experimental Protocols and Methodologies

When designing experiments with these compounds, the primary consideration is their mechanism of action. For instance, the cytostatic effects of 6-Azauridine can be reversed by the addition of uridine to the culture medium, a critical control to confirm that the observed effect is due to the inhibition of de novo pyrimidine synthesis.

General Protocol: Cell Viability Assay in Response to Azauridine Treatment

This protocol provides a framework for assessing the cytotoxic or cytostatic effects of this compound or 6-Azauridine on a cancer cell line.

1. Preparation of Stock Solutions:

- Rationale: A high-concentration stock in a suitable solvent allows for accurate dilution into culture medium without affecting solvent concentration.

- Procedure:

- Weigh out 10 mg of this compound or 6-Azauridine powder.

- Dissolve in an appropriate volume of sterile DMSO or PBS to create a 10 mM stock solution.

- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

2. Cell Seeding:

- Rationale: Seeding an optimal number of cells ensures they are in a logarithmic growth phase during treatment.

- Procedure:

- Culture cells (e.g., H460 lung cancer cells) under standard conditions (37°C, 5% CO₂).

- Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

- Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Rationale: A dose-response curve is essential to determine the IC₅₀ (half-maximal inhibitory concentration).

- Procedure:

- Prepare serial dilutions of the Azauridine stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

- Remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

- Incubate the plate for 48-72 hours.

4. Viability Assessment (e.g., using MTT or PrestoBlue™):

- Rationale: These reagents measure metabolic activity, which correlates with the number of viable cells.

- Procedure:

- Add 10 µL of PrestoBlue™ reagent to each well.

- Incubate for 1-2 hours at 37°C.

- Measure fluorescence or absorbance using a plate reader according to the manufacturer's instructions.

- Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.

node [fillcolor="#F1F3F4", fontcolor="#202124"];

prep [label="Prepare 10 mM\nStock Solution in DMSO"];

seed [label="Seed Cells in\n96-Well Plate\n(e.g., 5,000 cells/well)"];

incubate1 [label="Incubate 24h\nfor Attachment"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

treat [label="Treat Cells with\nSerial Dilutions\n(0.1 µM - 100 µM)"];

incubate2 [label="Incubate 48-72h"];

add_reagent [label="Add Viability Reagent\n(e.g., PrestoBlue™)"];

read [label="Measure Signal\n(Fluorescence/Absorbance)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

analyze [label="Normalize Data &\nCalculate IC50"];

prep -> seed [style=invis];

seed -> incubate1;

incubate1 -> treat;

treat -> incubate2;

incubate2 -> add_reagent;

add_reagent -> read;

read -> analyze;

{rank=same; prep; seed;}

}

Caption: A typical experimental workflow for determining the IC50 of an Azauridine compound.

Resistance Mechanisms: Cellular Counter-Strategies

Resistance to nucleoside analogs is a significant clinical and research challenge. For both this compound and 6-Azauridine, resistance can emerge through several mechanisms:

-

Impaired Activation: Since both are prodrugs, mutations that decrease the activity of the initial phosphorylating enzyme (uridine kinase for 6-Azauridine) can prevent their conversion into the active inhibitory form.[16]

-

Altered Drug Transport: Reduced expression or function of nucleoside transporters responsible for getting the drug into the cell can confer resistance.[24][25]

-

Target Enzyme Modification: While less common for non-covalent inhibitors, mutations in the target enzymes (OPRT or OMPdecase) could potentially reduce the binding affinity of the activated drug.

-

Increased Pyrimidine Salvage: Cells can compensate for the blockage of the de novo pathway by upregulating the pyrimidine salvage pathway, which recycles pyrimidines from degraded nucleic acids.

Conclusion: Strategic Implications of an Isomeric Shift

The distinction between this compound and 6-Azauridine is a powerful illustration of biochemical specificity. The shift of a nitrogen atom from position 5 to 6 in the triazine ring redirects the molecule's inhibitory action from orotate phosphoribosyltransferase to OMP decarboxylase. This results in 6-Azauridine having a more extensively characterized profile as a broad-spectrum antiviral and antineoplastic agent that also engages other cellular pathways like autophagy. This compound, while mechanistically similar in its ultimate goal of pyrimidine depletion, remains a more specialized tool for probing a different enzymatic step in the same critical pathway. For researchers and drug developers, understanding this isomeric difference is paramount for hypothesis-driven research, selecting the appropriate tool to probe pyrimidine metabolism, and designing next-generation nucleoside analogs with enhanced specificity and efficacy.

References

-

Title: 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem Source: PubChem URL: [Link]

-

Title: Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - NIH Source: National Institutes of Health URL: [Link]

-

Title: 6-Azauridine, | A1882-1G | SIGMA-ALDRICH | SLS - Lab Supplies Source: Scientific Laboratory Supplies URL: [Link]

-

Title: 6-Azauridine Source: Merck Index URL: [Link]

-

Title: In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed Source: PubMed URL: [Link]

-

Title: Mechanisms of Resistance to 5-aza-2'-deoxycytidine in Human Cancer Cell Lines - PubMed Source: PubMed URL: [Link]

-

Title: 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs Source: Creative Biolabs URL: [Link]

-

Title: Definition of 6-azauridine - NCI Drug Dictionary - National Cancer Institute Source: National Cancer Institute URL: [Link]

-

Title: Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer - ChemRxiv Source: ChemRxiv URL: [Link]

-

Title: this compound | C8H11N3O6 | CID 134481 - PubChem - NIH Source: PubChem URL: [Link]

-

Title: Antiviral action and selectivity of 6-azauridine - PubMed Source: PubMed URL: [Link]

-

Title: New indications for 6-azauridine treatment in man. A review - PubMed Source: PubMed URL: [Link]

-

Title: Concurrent development of resistance to 6-azauridine and adenosine in a mouse cell line - PubMed Source: PubMed URL: [Link]

-

Title: 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - MDPI Source: MDPI URL: [Link]

-

Title: Harnessing the Excited States of 5-(5-Phenylthiophen-2- yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy - ChemRxiv Source: ChemRxiv URL: [Link]

-

Title: Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed Source: PubMed URL: [Link]

-

Title: The biochemical activity of 6-azauridine: interference with pyrimidine metabolism in transplantable mouse tumors - PubMed Source: PubMed URL: [Link]

-

Title: Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - MDPI Source: MDPI URL: [Link]

-

Title: A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - NIH Source: National Institutes of Health URL: [Link]

-

Title: this compound - CAS - 1476-82-0 - Axios Research Source: Axios Research URL: [Link]

-

Title: The Biochemical Activity of 6-Azauridine: Interference with Pyrimidine Metabolism in Transplantable Mouse Tumors | Scilit Source: Scilit URL: [Link]

-

Title: CAS No : 1476-82-0 | Product Name : this compound | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

-

Title: Synthesis of 5-azacytidine-6-13C and -6-14C - PubMed Source: PubMed URL: [Link]

-

Title: Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections | The Journal of Infectious Diseases | Oxford Academic Source: Oxford Academic URL: [Link]

- Title: US7858774B2 - Synthesis of 5-azacytidine - Google Patents Source: Google Patents URL

- Title: US20060247432A1 - Synthesis of 5-Azacytidine - Google Patents Source: Google Patents URL

-

Title: Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed Source: PubMed URL: [Link]

-

Title: Antiviral effect of 6-azaU is inhibited by uridine or cytidine but not... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Alterations in human pyrimidine metabolism as a result of therapy with 6-azauridine - PubMed Source: PubMed URL: [Link]

-

Title: 6-Azauridine-5'-monophosphate | C8H12N3O9P | CID 150959 - PubChem - NIH Source: PubChem URL: [Link]

-

Title: Mechanisms of Resistance to 6-aminonicotinamide - PubMed Source: PubMed URL: [Link]

-

Title: 6-Azauridine, | a1882-5g | SIGMA-ALDRICH | SLS Source: Scientific Laboratory Supplies URL: [Link]

-

Title: Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Effects of 5-fluorouracil and 6-azauridine on interferon action - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Antiviral Drug Resistance: Mechanisms and Solutions. - Allied Academies Source: Allied Academies URL: [Link]

Sources

- 1. This compound | C8H11N3O6 | CID 134481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound - CAS - 1476-82-0 | Axios Research [axios-research.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Azauridine [drugfuture.com]

- 7. Facebook [cancer.gov]

- 8. scbt.com [scbt.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. scientificlabs.com [scientificlabs.com]

- 11. 6-Azauridine-5'-monophosphate | C8H12N3O9P | CID 150959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. The biochemical activity of 6-azauridine: interference with pyrimidine metabolism in transplantable mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 16. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New indications for 6-azauridine treatment in man. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. mdpi.com [mdpi.com]

- 22. Alterations in human pyrimidine metabolism as a result of therapy with 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Azauridine: Synthesis, Chemical Properties, and Research Applications

This guide provides an in-depth exploration of 5-Azauridine, a pivotal molecule in biochemical and pharmacological research. As a synthetic analogue of the nucleoside uridine, its unique s-triazine ring structure imparts distinct chemical and biological properties that have been harnessed for antiviral and antineoplastic applications. This document serves as a technical resource for researchers, offering detailed insights into its synthesis, chemical behavior, and mechanism of action, thereby facilitating its effective use in the laboratory.

Core Chemical and Physical Characteristics

This compound, systematically known as 1-β-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione, is distinguished by the substitution of a nitrogen atom for the carbon at the 5-position of the pyrimidine ring of uridine. This seemingly minor alteration has profound consequences for its electronic structure and biological function.

Structural and Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione | [PubChem][1] |

| CAS Number | 1476-82-0 | [PubChem][1] |

| Molecular Formula | C₈H₁₁N₃O₆ | [PubChem][1] |

| Molecular Weight | 245.19 g/mol | [PubChem][1] |

| Melting Point | 157-159 °C | [Sigma-Aldrich][2] |

| Solubility | Soluble in water (50 mg/mL) | [Sigma-Aldrich][2] |

| pKa | 6.63 | [PubChem][3] |

| XLogP3 | -1.8 | [PubChem][1] |

Chemical Stability and Reactivity

The 1,3,5-triazine ring of this compound is inherently less stable than the pyrimidine ring of uridine, particularly in aqueous solutions. The molecule is susceptible to hydrolytic cleavage of the triazine ring, a process that can be influenced by pH and temperature. This instability is a critical consideration for its storage and handling, as well as for interpreting experimental results. Theoretical studies based on density functional theory suggest that the reduced chemical hardness of the 5-aza-cytosine ring system, a related structure, accounts for its rapid decomposition in aqueous solutions.[4] This inherent reactivity is also linked to its biological mechanism, as the lability of the ring can contribute to its metabolic processing and interaction with target enzymes.[5]

Synthesis of this compound: A Methodological Overview

The synthesis of nucleoside analogues like this compound presents the challenge of forming the N-glycosidic bond with precise stereochemical control to obtain the biologically active β-anomer. Several strategies have been developed, with the most common approach involving the coupling of a protected ribose derivative with a modified base.

A Modern Synthetic Protocol: Silylation and Glycosylation

A robust and scalable method for synthesizing this compound involves the silylation of 5-azacytosine followed by a Lewis acid-catalyzed coupling with a protected ribofuranose. This method avoids the use of heavy metal contaminants and overcomes challenges associated with phase separation during work-up.[6]

Experimental Protocol:

-

Silylation of 5-Azacytosine:

-

5-Azacytosine is suspended in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

A silylating agent, typically hexamethyldisilazane (HMDS), is added along with a catalytic amount of a strong acid like trifluoromethanesulfonic acid.

-

The mixture is heated to reflux until the 5-azacytosine is fully converted to its silylated derivative. This step enhances the nucleophilicity of the base for the subsequent coupling reaction. The resulting silylated 5-azacytosine is often used directly without isolation.[6]

-

-

Coupling with Protected Ribose:

-

The solution of silylated 5-azacytosine is cooled (e.g., to 0-5 °C).

-

A protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, is added to the mixture.[6]

-

A Lewis acid catalyst, trimethylsilyl trifluoromethanesulfonate (TMS-Triflate), is introduced to promote the coupling reaction. The catalyst activates the ribose derivative, facilitating the nucleophilic attack by the silylated base.[6]

-

-

Deprotection and Isolation:

-

Following the coupling reaction, the protecting groups (e.g., acetyl groups) are removed. This is typically achieved by treatment with a base, such as sodium methoxide in methanol.

-

The reaction is quenched, and the crude product is purified. Purification is often accomplished through recrystallization from a suitable solvent system (e.g., methanol) to yield pure this compound.[6]

-

-

Characterization:

-

The identity and purity of the final product are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the silylation-glycosylation pathway.

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound is a prodrug that must be intracellularly phosphorylated to exert its biological effects. Its primary mechanism of action involves the disruption of de novo pyrimidine biosynthesis.

Inhibition of Pyrimidine Synthesis

-

Activation: Upon entering the cell, this compound is phosphorylated by uridine kinase to this compound 5'-monophosphate (5-azaUMP).[7]

-

Enzyme Inhibition: 5-azaUMP is a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), the final enzyme in the de novo pyrimidine synthesis pathway.[3][7]

-

Cellular Consequence: By blocking ODCase, 5-azaUMP prevents the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). This leads to a depletion of the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[3][8] The inhibition of nucleic acid synthesis ultimately results in cytostatic effects.

Research Applications

The unique mechanism of this compound has made it a valuable tool in various research areas:

-

Antiviral Research: this compound has demonstrated a broad spectrum of activity against both DNA and RNA viruses, including flaviviruses and influenza virus.[8][9][10] Its efficacy stems from the depletion of pyrimidine pools necessary for viral replication.

-

Anticancer Studies: The cytostatic effects of this compound have been explored for cancer therapy, particularly against leukemias.[7] Recent studies have also shown that it can induce autophagy-mediated cell death in cancer cells through a p53 and AMPK-dependent pathway, revealing a more complex mechanism of antitumor activity.[11]

-

Metabolic Studies: It serves as a classic pharmacological tool to study the regulation of the pyrimidine biosynthetic pathway and the consequences of its inhibition.[8]

Mechanism of Action Visualization

The diagram below outlines the intracellular activation of this compound and its inhibitory effect on the pyrimidine synthesis pathway.

Caption: Mechanism of this compound action.

Conclusion

This compound remains a compound of significant interest for researchers in drug development and molecular biology. Its well-characterized synthesis and potent, specific mechanism of action make it an invaluable probe for studying pyrimidine metabolism and a foundational structure for designing novel therapeutic agents. A thorough understanding of its chemical properties, particularly its stability, and the precise execution of its synthesis are paramount for its successful application in research endeavors. This guide provides the necessary technical framework to empower scientists in leveraging the full potential of this versatile nucleoside analogue.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134481, this compound. PubChem.[Link]

-

Čihák, A. (1974). Biological effects of 5-azacytidine in eukaryotes. Neoplasma, 21(4), 375-389.[Link]

-

Seth, S. K., et al. (2024). Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer. ChemRxiv.[Link]

-

Hrebabecky, H., & Beranek, J. (1978). A tractable and efficient one-pot synthesis of 5'-azido-5'-deoxyribonucleosides. Collection of Czechoslovak Chemical Communications, 43(11), 3268-3273.[Link]

-

Axios Research. this compound - CAS - 1476-82-0. Axios Research.[Link]

-

Sidwell, R. W., et al. (1976). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. The Journal of infectious diseases, 133(6), 603-612.[Link]

-

Kelly, C. J., et al. (1980). Characterization of the urinary metabolites of 5-azacytidine in mice. Biochemical pharmacology, 29(4), 609-615.[Link]

-

Seth, S. K., et al. (2024). Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy: Photodynamic Action, Cell Imaging, and Cancer Cell Inhibition. ACS Applied Bio Materials.[Link]

- Ionescu, D., & Blumbergs, P. (2010). Synthesis of 5-azacytidine. U.S.

-

De Clercq, E. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future medicinal chemistry, 4(7), 867-881.[Link]

-

Seth, S. K., et al. (2024). Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer Cell Inhibition. ChemRxiv.[Link]

-

Kovalenko, E. A., et al. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 19(39), 8565-8577.[Link]

-

Beisler, J. A., et al. (1977). Synthesis of 5-azacytidine-6-13C and -6-14C. Journal of medicinal chemistry, 20(4), 598-600.[Link]

-

Seth, S. K., et al. (2024). Harnessing the Excited States of 5-(5-Phenylthiophen-2- yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy. ChemRxiv.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150959, 6-Azauridine-5'-monophosphate. PubChem.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5901, 6-Azauridine. PubChem.[Link]

-

Rada, B., & Blaskovic, D. (1966). Antiviral action and selectivity of 6-azauridine. Acta virologica, 10(1), 1-9.[Link]

-

Drabikowska, A. K., et al. (2018). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules (Basel, Switzerland), 23(11), 2963.[Link]

-

Kim, J., et al. (2020). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International journal of molecular sciences, 21(18), 6867.[Link]

-

Crance, J. M., et al. (2003). Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses. Antiviral research, 58(1), 73-79.[Link]

-

Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of medicinal chemistry, 20(7), 974-976.[Link]

-

Beranek, J., & Hrebabecky, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. Collection of Czechoslovak Chemical Communications, 41(5), 1387-1399.[Link]

-

Gresikova, M., & Rada, B. (1966). Effects of 5-fluorouracil and 6-azauridine on interferon action. Acta virologica, 10(5), 465.[Link]

-

Wang, G., & Wu, Y. (2017). Studying the Chemical Reactivity Properties of Cytosine and its Antiviral Analogues: Zebularine, 5-Aza-Cytosine And 5-Aza-5,6-Dihydro-Cytosine through Density Functional Theory. ResearchGate.[Link]

-

Krecmerova, M., et al. (2008). Study of chemical stability of antivirally active 5-azacytosine acyclic nucleoside phosphonates using NMR spectroscopy. Magnetic resonance in chemistry : MRC, 46(8), 782-787.[Link]

-

Beranek, J., & Hrebabecky, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Collection of Czechoslovak Chemical Communications, 41(5), 1387-1399.[Link]

-

CP Lab Safety. 6-Azauridine, 5g, Each. CP Lab Safety.[Link]

-

El-Sawy, E. R., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules (Basel, Switzerland), 27(19), 6527.[Link]

Sources

- 1. This compound | C8H11N3O6 | CID 134481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificlabs.com [scientificlabs.com]

- 3. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-azacytidine-6-13C and -6-14C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 7. Biological effects of 5-azacytidine in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Azauridine as an Inhibitor of Orotidine 5'-Phosphate Decarboxylase

Abstract

This technical guide provides a comprehensive overview of 5-Azauridine (commonly known in literature as 6-Azauridine) and its role as a potent inhibitor of the de novo pyrimidine biosynthesis pathway. We delve into the molecular mechanism of action, focusing on its conversion to the active metabolite, 6-azauridine 5'-monophosphate (AzaUMP), and its subsequent competitive inhibition of orotidine 5'-phosphate decarboxylase (ODCase). This document offers field-proven insights and detailed experimental protocols for researchers investigating this compound. We cover methodologies for characterizing the enzyme-inhibitor interaction, assessing its effects on cellular viability, and verifying its intracellular mechanism of action. The guide is structured to provide both foundational knowledge and practical, actionable experimental workflows to empower researchers in their drug discovery and development efforts.

Introduction: Targeting Pyrimidine Biosynthesis

The de novo synthesis of pyrimidine nucleotides is a fundamental metabolic pathway essential for the creation of DNA and RNA, cellular proliferation, and survival.[1] Orotidine 5'-phosphate decarboxylase (ODCase, EC 4.1.1.23) is a pivotal enzyme in this pathway, catalyzing the final step: the decarboxylation of orotidine 5'-monophosphate (OMP) to yield uridine 5'-monophosphate (UMP).[1] Due to its critical role, ODCase has emerged as an attractive target for the development of therapeutic agents, particularly in the fields of oncology and infectious diseases.[2][3]

This compound, a pyrimidine nucleoside analog, has long been recognized for its cytostatic and antiviral properties.[4][5] It functions as a prodrug, exerting its biological effects not directly, but through its intracellular metabolic conversion. This guide will illuminate the pathway from this compound to its active form and detail its inhibitory action on ODCase.

The Molecular Mechanism of Inhibition

The inhibitory effect of this compound is not direct. To become active, it must first enter the cell and be phosphorylated by cellular kinases, primarily uridine kinase, to form 6-azauridine 5'-monophosphate (AzaUMP).[6] This active metabolite, AzaUMP, is a structural analog of the natural substrate, OMP.

The Target: Orotidine 5'-Phosphate Decarboxylase (ODCase)

ODCase is renowned for its extraordinary catalytic proficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction without the need for cofactors or metal ions.[1] It achieves this through a mechanism believed to involve the stabilization of a vinyl carbanion intermediate.[1]

Competitive Inhibition by 6-Azauridine 5'-Monophosphate (AzaUMP)

AzaUMP acts as a potent competitive inhibitor of ODCase. It binds to the active site of the enzyme, competing directly with the endogenous substrate, OMP. The structural similarity between AzaUMP and OMP allows it to occupy the active site, but the nitrogen atom at the 6-position of the azauracil ring prevents the necessary decarboxylation reaction from occurring. This reversible binding effectively blocks the production of UMP.

The direct consequence of ODCase inhibition is the intracellular accumulation of OMP and the depletion of the UMP pool, which subsequently affects the synthesis of other essential pyrimidine nucleotides like UTP and CTP. This disruption of nucleotide metabolism ultimately leads to the inhibition of RNA and DNA synthesis, resulting in cytostatic or cytotoxic effects.[5]

Experimental Workflows & Protocols

This section provides detailed methodologies for the characterization of this compound's effects both in vitro and in cell-based systems.

In Vitro Enzyme Inhibition Assay: Characterizing AzaUMP against ODCase

The foundational experiment is to determine the inhibitory potency of the active metabolite, AzaUMP, on purified ODCase. This is typically achieved through a continuous spectrophotometric assay that monitors the conversion of OMP to UMP.

Causality Behind Experimental Choices:

-

Wavelength (295 nm): OMP has a distinct absorbance at this wavelength, while UMP does not. The decrease in absorbance is directly proportional to the rate of the enzymatic reaction.

-

pH (8.0): This pH is generally optimal for ODCase activity, ensuring a robust signal for inhibition studies. The choice of buffer, such as Tris-HCl, is critical to maintain this pH throughout the assay.

-

Temperature (30°C): This provides a stable and reproducible condition for measuring enzyme kinetics.

-

Controls: A "no inhibitor" control is essential to establish the baseline enzyme activity (Vmax), while a "no enzyme" control accounts for any non-enzymatic degradation of OMP.

Detailed Protocol: Spectrophotometric ODCase Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 30 mM Tris-HCl, 7.5 mM MgCl₂, pH 8.0. Adjust pH at the assay temperature of 30°C.

-

Substrate Stock (OMP): 18 mM Orotidine 5'-Monophosphate in deionized water. Prepare fresh.

-

Inhibitor Stock (AzaUMP): Prepare a concentrated stock (e.g., 1 mM) of 6-Azauridine 5'-Monophosphate in deionized water. Perform serial dilutions to create a range of concentrations to be tested.

-

Enzyme Solution: Dilute purified ODCase in cold deionized water to a working concentration (e.g., 30-60 units/mL). Keep on ice.

-

-

Assay Procedure (per reaction in a 3.0 mL cuvette):

-

To a quartz cuvette, add:

-

2.50 mL of Assay Buffer

-

0.30 mL of 75 mM MgCl₂ solution

-

A variable volume of AzaUMP solution (and corresponding volume of water to keep total volume constant)

-

0.10 mL of 18 mM OMP solution

-

-

Mix by inversion and equilibrate the cuvette to 30°C in a thermostatted spectrophotometer.

-

Initiate the reaction by adding 0.10 mL of the Enzyme Solution.

-

Immediately mix by inversion and begin recording the decrease in absorbance at 295 nm for approximately 5 minutes.

-

-

Data Analysis:

-

Calculate the initial rate (ΔA₂₉₅/min) from the linear portion of the curve for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the "no inhibitor" control.

-

Plot percent inhibition versus the logarithm of AzaUMP concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition:

-

Ki = IC₅₀ / (1 + [S]/Km)

-

Where [S] is the substrate (OMP) concentration and Km is the Michaelis constant of the enzyme for OMP, which should be determined in a separate experiment.

-

-

Cell-Based Assay: Assessing Cytotoxicity/Cytostatic Effects

To understand the effect of the prodrug this compound on whole cells, a cell viability assay such as the MTT assay is commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 6-Azauridine in culture medium. It is advisable to test a wide range of concentrations (e.g., from low micromolar to millimolar) to generate a full dose-response curve.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 6-Azauridine. Include "untreated" control wells.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control wells.

-

Plot cell viability versus the logarithm of 6-Azauridine concentration to determine the IC₅₀ value.

-

Target Validation: Measuring Intracellular Metabolite Levels

A crucial step in validating the mechanism of action is to demonstrate that 6-Azauridine treatment leads to the expected changes in intracellular metabolite pools, namely the accumulation of OMP. This is best achieved using a sensitive and specific analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Representative Protocol: LC-MS/MS Analysis of OMP and UMP

-

Cell Culture and Treatment:

-

Culture cells to a sufficient density (e.g., in 6-well plates or T-25 flasks).

-

Treat cells with 6-Azauridine (e.g., at its IC₅₀ concentration) and an untreated control for a specified time.

-

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and lyse the cells by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge at high speed at 4°C to pellet proteins and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using an LC-MS/MS system.

-

Chromatography: Use a reversed-phase column with an ion-pairing agent (e.g., tributylamine) in the mobile phase to achieve good retention and separation of the polar nucleotides OMP and UMP.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Selected Reaction Monitoring (SRM) for sensitive and specific detection of OMP and UMP based on their unique parent-to-fragment ion transitions.

-

Quantification: Use stable isotope-labeled internal standards for OMP and UMP to ensure accurate quantification. Generate a standard curve with known concentrations of OMP and UMP to quantify the levels in the cell extracts.

-

-

Data Analysis:

-

Compare the intracellular concentrations of OMP and UMP in the 6-Azauridine-treated cells versus the untreated controls. A significant increase in the OMP/UMP ratio in treated cells provides strong evidence for the on-target inhibition of ODCase.

-

Quantitative Data and Interpretation

The inhibitory potency of AzaUMP is typically reported as the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.

Table 1: Inhibitory Potency (Ki) of 6-Azauridine 5'-Monophosphate (AzaUMP) against ODCase from Different Species

| Species | Enzyme | Ki Value | Reference |

| Plasmodium falciparum | Orotidine 5'-Phosphate Decarboxylase | 12 ± 3 nM | [7] |

| Saccharomyces cerevisiae | Orotidine 5'-Phosphate Decarboxylase | Not explicitly quantified, but is a known inhibitor. | [8] |

| Mus musculus (Mouse) | Orotidine 5'-Phosphate Decarboxylase Domain | Lower affinity than the intact UMP synthase (specific value not reported). | [9] |

| Homo sapiens (Human) | Orotidine 5'-Phosphate Decarboxylase (as part of UMP synthase) | Not explicitly quantified, but is a known inhibitor. | [10] |

Interpretation: The data clearly shows that AzaUMP is a potent, nanomolar inhibitor of ODCase from the malaria parasite Plasmodium falciparum.[7] While it is known to inhibit the yeast and mammalian enzymes, specific Ki values are not as readily available in the literature, with some studies indicating a potentially lower affinity for the mouse enzyme domain compared to the full UMP synthase complex.[9] This species-specific difference in potency is a critical consideration in drug development, particularly when using model organisms.

Conclusion and Future Directions

This compound serves as a classic example of a prodrug that, through intracellular activation, potently inhibits a key enzyme in nucleotide metabolism. Its active form, AzaUMP, is a strong competitive inhibitor of orotidine 5'-phosphate decarboxylase, leading to the depletion of pyrimidines and subsequent inhibition of cell growth. The experimental protocols detailed in this guide provide a robust framework for researchers to study this compound and other potential ODCase inhibitors.

Future research in this area could focus on leveraging the structural differences between ODCase enzymes from different species (e.g., human vs. pathogenic microbes) to design more selective inhibitors with improved therapeutic indices. Furthermore, exploring prodrug strategies to enhance the delivery and phosphorylation of azauridine in target cells could lead to the development of more effective anticancer and anti-infective agents.

References

Sources

- 1. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of RNA nucleotidyltransferase by 6-azauridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. HPLC–MS/MS method for the intracellular determination of ribavirin monophosphate and ribavirin triphosphate in CEMss cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of modified nucleoside 5′-monophosphates [epublications.vu.lt]

- 7. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallization of yeast orotidine 5'-monophosphate decarboxylase complexed with 1-(5'-phospho-beta-D-ribofuranosyl) barbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of the kinetic and physical properties of the orotidine-5'-monophosphate decarboxylase domain from mouse UMP synthase produced in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antiviral and Antineoplastic Properties of 5-Azauridine

Executive Summary

5-Azauridine is a pyrimidine nucleoside analog that functions as a potent antimetabolite.[1] Its biological activities stem from its ability to disrupt the de novo pyrimidine biosynthesis pathway, a fundamental process for nucleic acid synthesis.[1] This guide provides a detailed examination of the molecular mechanisms underpinning the antiviral and antineoplastic effects of this compound, offers practical experimental protocols for its study, and presents a consolidated view of its therapeutic potential for researchers, scientists, and drug development professionals.

The core mechanism of this compound involves its intracellular conversion to 5-aza-uridine monophosphate (5-azaUMP), which acts as a powerful competitive inhibitor of the enzyme orotidine 5'-monophosphate decarboxylase (OMPdecase).[2][3] This enzymatic blockade leads to a significant depletion of the intracellular pool of uridine nucleotides, which are essential for the synthesis of RNA and DNA. Consequently, rapidly proliferating cells, such as cancer cells and virus-infected host cells, which have a high demand for pyrimidines, are disproportionately affected.[4] This targeted disruption forms the basis of this compound's utility as both an antineoplastic and a broad-spectrum antiviral agent.[4][5]

Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The efficacy of this compound is contingent on its metabolic activation within the cell. As a prodrug, it is first phosphorylated by uridine-cytidine kinases to its active form, 5-azaUMP.[4] This active metabolite then directly targets OMPdecase, the final enzyme in the de novo pyrimidine biosynthesis pathway, which catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine monophosphate (UMP).[6] The inhibition of OMPdecase by 5-azaUMP is competitive, leading to the accumulation of OMP and a severe reduction in the downstream synthesis of UMP and other essential pyrimidine nucleotides like CTP and TTP.[2]

This targeted inhibition has profound effects on cellular metabolism. By starving the cell of essential building blocks for nucleic acid synthesis, this compound effectively halts the processes of transcription and replication.[1] This mechanism is particularly effective against cells with a high rate of proliferation, which are heavily reliant on the continuous de novo synthesis of pyrimidines.

Antiviral Properties of this compound

The broad-spectrum antiviral activity of this compound is a direct consequence of its mechanism of action.[5] Viruses are obligate intracellular parasites that rely heavily on the host cell's metabolic machinery for their replication. By depleting the cellular pools of pyrimidine nucleotides, this compound effectively creates an environment that is hostile to viral replication, inhibiting the synthesis of viral genomes and proteins.[4]

Spectrum of Activity

This compound has demonstrated inhibitory effects against a range of both DNA and RNA viruses.[5] Its activity is particularly noted against viruses that induce an increase in uridine kinase levels in infected cells, which may enhance the conversion of this compound to its active, inhibitory form.[5] Studies have shown its potential efficacy against various flaviviruses, including dengue and Japanese encephalitis virus, as well as other RNA viruses like human coronavirus.[4][7]

| Virus Family | Example Virus | Reported Activity |

| Flaviviridae | Dengue Virus, Japanese Encephalitis Virus | Inhibition of replication in vitro[7] |

| Coronaviridae | Human Coronavirus | Inhibitory effects observed[4] |

| Poxviridae | Vaccinia Virus | Sensitivity to this compound demonstrated[5] |

| Paramyxoviridae | Newcastle Disease Virus | Sensitivity to this compound demonstrated[5] |

Causality in Experimental Choices: Viral Plaque Reduction Assay

To quantify the antiviral efficacy of a compound like this compound, a viral plaque reduction assay is a standard and informative method. This assay is chosen because it provides a direct measure of the inhibition of viral replication and infectivity. The formation of plaques, or localized areas of cell death, is a hallmark of lytic viral infection. By measuring the reduction in the number and size of these plaques in the presence of the drug, we can determine its inhibitory concentration.

The inclusion of a semi-solid overlay (e.g., agarose) is a critical step. This is done to restrict the spread of progeny virions to adjacent cells, ensuring that each plaque represents a single infectious event. This allows for accurate quantification of infectious virus particles.

Detailed Experimental Protocol: Viral Plaque Reduction Assay

This protocol is a self-validating system when appropriate controls are included. A vehicle control (e.g., DMSO) is essential to ensure the solvent used to dissolve this compound does not affect viral replication. A cell viability control in the presence of the drug is also necessary to distinguish between antiviral activity and general cytotoxicity.

Materials:

-

Vero cells (or other susceptible cell line)

-

Appropriate virus stock (e.g., Dengue virus)

-

This compound

-

Minimal Essential Medium (MEM) with 2% Fetal Bovine Serum (FBS)

-

Agarose

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates and grow to 90-95% confluency.

-

Drug Dilution: Prepare serial dilutions of this compound in MEM with 2% FBS.

-

Virus Infection: Aspirate the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Drug Treatment: After adsorption, wash the cells with PBS and add the this compound dilutions.

-

Agarose Overlay: Overlay the cells with a mixture of 2x MEM and 1.2% agarose containing the respective concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).

-

Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Quantification: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).

Antineoplastic Properties of this compound

The same principle that underlies this compound's antiviral activity also accounts for its antineoplastic effects. Cancer cells are characterized by rapid and uncontrolled proliferation, which creates a heightened demand for nucleotides for DNA replication and RNA synthesis. By inhibiting the de novo pyrimidine pathway, this compound selectively targets these malignant cells, leading to cell cycle arrest and apoptosis.[1]

Spectrum of Activity

This compound and its derivatives have been investigated for their efficacy against various hematological malignancies and solid tumors.[8] For instance, 5-azacytidine, a closely related compound, is approved for the treatment of myelodysplastic syndromes (MDS).[9] While the clinical use of this compound itself has been limited, its mechanism provides a strong rationale for its potential as an anticancer agent.

| Cancer Type | Cell Line | Reported Activity |

| Breast Cancer | MCF-7 | Increased cytotoxicity with nanoparticle encapsulation[8] |

| Leukemia | Various | Related compounds show efficacy in MDS[9] |

| Prostate Cancer | - | Clinical trials investigating related compounds[10] |

| Head and Neck Cancer | - | Clinical trials investigating related compounds[11][12] |

Causality in Experimental Choices: Cell Viability Assay (MTT)

To assess the antineoplastic potential of this compound, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental first step. This assay is chosen for its reliability and high-throughput capability in determining the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of the cells, which in most cases correlates with the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable endpoint.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to be self-validating through the inclusion of untreated controls, which represent 100% cell viability, and a blank control containing only media to subtract background absorbance.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

DMEM with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% growth inhibition concentration (GI50).

Future Directions and Conclusion

This compound serves as a quintessential example of a targeted antimetabolite. Its well-defined mechanism of action, the inhibition of OMPdecase, provides a clear rationale for its dual antiviral and antineoplastic activities. While its clinical application has been somewhat superseded by related analogs with improved pharmacological profiles, the study of this compound continues to offer valuable insights into the vulnerabilities of rapidly proliferating cells.

Future research may focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with other antiviral or chemotherapeutic agents that target different cellular pathways.

-

Drug Delivery Systems: As demonstrated with solid lipid nanoparticles, novel delivery methods could enhance the therapeutic index of this compound by improving its stability and tumor-specific targeting.[8]

-

Resistance Mechanisms: A deeper understanding of potential resistance mechanisms, such as alterations in uridine-cytidine kinase activity or upregulation of pyrimidine salvage pathways, is crucial for overcoming therapeutic failure.[13]

References

-

Qin, T., et al. (2009). Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. Blood, 113(1), 377-386. [Link]

-

Qin, T., et al. (2009). Mechanisms of Resistance to 5-aza-2'-deoxycytidine in Human Cancer Cell Lines. PubMed, 19074744. [Link]

-

Momparler, R. L. (2005). Pharmacology of 5-Aza-2'-deoxycytidine (decitabine). Seminars in Hematology, 42(3 Suppl 2), S9-S15. [Link]

-

Handschumacher, R. E. (1960). Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine 5′-Phosphate. Journal of Biological Chemistry, 235(10), 2917-2919. [Link]

-

Lavelle, D., et al. (2016). Mechanisms of Resistance to 5-Azacytidine/Decitabine in MDS-AML and Pre-Clinical In Vivo Proof of Principle of Rational Solutions to Extend Response. ResearchGate. [Link]

-

Handschumacher, R. E. (1960). Orotidylic acid decarboxylase: inhibition studies with azauridine 5'-phosphate. PubMed, 13711194. [Link]

-

Granat, P., et al. (1965). INVESTIGATIONS WITH 5-AZAOROTIC ACID, AN INHIBITOR OF THE BIOSYNTHESIS OF PYRIMIDINES DE NOVO. Clinical Pharmacology & Therapeutics, 6, 436-447. [Link]

-

Horská, K., et al. (2021). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. MDPI. [Link]

-

Icahn School of Medicine at Mount Sinai. (2024). A Pilot Study of 5-AZA and ATRA for Prostate Cancer With PSA-only Recurrence After Local Treatment. ClinicalTrials.gov. [Link]

-

Yale University. (2024). 5-Azacytidine and/or Nivolumab in Resectable HPV-Associated HNSCC. ClinicalTrials.gov. [Link]

-

Yale University. (2026). A Window Trial of 5-Azacytidine or Nivolumab or Combination Nivolumab Plus 5-Azacytidine in Resectable HPV-Associated Head and Neck Squamous Cell Cancer. Yale Medicine. [Link]

-

Dolin, P. I., et al. (1970). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-.beta.-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate. Biochemistry, 9(18), 3647-3652. [Link]

-

Sidwell, R. W., et al. (1974). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. PubMed, 4362140. [Link]

-

Fujimori, T. (2014). Inhibition of orotidine-5'-monophosphate decarboxylase and its therapeutic potential. PubMed, 25212571. [Link]

-

Votruba, I., et al. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 4(7), 895-912. [Link]

-

Handschumacher, R. E. (1960). Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine 5′-Phosphate. Scilit. [Link]

-

Momparler, R. L., et al. (2013). Phase I study of 5-aza-2'-deoxycytidine in combination with valproic acid in non-small-cell lung cancer. ResearchGate. [Link]

-

Votruba, I., et al. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. PubMed, 22650240. [Link]

-

Akbari, J., et al. (2017). Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles. Iranian Journal of Pharmaceutical Research, 16(1), 13-26. [Link]

-

Karle, J. M., et al. (1981). Effect of inhibitors of the de novo pyrimidine biosynthetic pathway on serum uridine levels in mice. PubMed, 6171344. [Link]

-

Rada, B., & Zidek, Z. (1975). Antiviral action and selectivity of 6-azauridine. PubMed, 168672. [Link]

-

Sigma-Aldrich. (n.d.). 6-Azauridine. SLS. [Link]

-

Tonelli, M., et al. (2022). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 27(19), 6543. [Link]

-

Crance, J. M., et al. (2003). Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses. PubMed, 12754045. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Azauridine. PubChem. [Link]

-

Chung, D. H., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Journal of Virology, 90(16), 7750-7759. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Wang, G., et al. (1997). Synthesis of 2'-methylene-substituted 5-azapyrimidine, 6-azapyrimidine, and 3-deazaguanine nucleoside analogues as potential antitumor/antiviral agents. PubMed, 9311746. [Link]

-

De Maeyer-Guignard, J., & De Maeyer, E. (1966). Effects of 5-fluorouracil and 6-azauridine on interferon action. Journal of Virology, 1(1), 154-155. [Link]

-

Lucas-Hourani, M., et al. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed, 23999201. [Link]

-

Singh, T. U., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(3), 1-10. [Link]

-

De Clercq, E. (1980). Antiviral agents as adjuncts in cancer chemotherapy. Oncology, 37(5), 321-331. [Link]

-

Cabrera, A. C., et al. (2022). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. PLoS Pathogens, 18(11), e1010994. [Link]

-

Strasfeld, L., & Chou, S. (2010). Antiviral drug resistance: mechanisms and clinical implications. Infectious Disease Clinics of North America, 24(2), 413-437. [Link]

Sources

- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orotidylic acid decarboxylase: inhibition studies with azauridine 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificlabs.com [scientificlabs.com]

- 5. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Window Trial of 5-Azacytidine or Nivolumab or Combination Nivolumab Plus 5-Azacytidine in Resectable HPV-Associated Head and Neck Squamous Cell Cancer | Clinical Trials | Yale Medicine [yalemedicine.org]

- 13. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Azauridine's Effects on Cellular Metabolism and Nucleotide Pools

Introduction

5-Azauridine is a pyrimidine nucleoside analog that has been a valuable tool in dissecting the intricacies of cellular metabolism and nucleotide biosynthesis for decades. Its potent and specific mechanism of action allows researchers to induce controlled perturbations in the pyrimidine pathway, thereby elucidating the downstream consequences on a multitude of cellular processes. This technical guide provides a comprehensive overview of this compound's mode of action, its profound effects on intracellular nucleotide pools, and the resulting impacts on cellular physiology, including RNA synthesis and cell proliferation. Furthermore, this document offers detailed, field-proven methodologies for studying these effects, empowering researchers and drug development professionals to effectively utilize this compound in their investigations.

The Core Mechanism: Targeting the Final Step of de novo Pyrimidine Biosynthesis

The primary molecular target of this compound is the enzyme Orotidine 5'-Phosphate Decarboxylase (ODCase or OMPDC) , which catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP). It is crucial to distinguish this compound from its related compound, 5-Azacytidine. While both are azanucleosides, 5-Azacytidine and its deoxy counterpart, 5-aza-2'-deoxycytidine, primarily exert their effects through incorporation into RNA and DNA, leading to the inhibition of DNA methyltransferases.[1] In contrast, this compound's principal mechanism is not related to DNA methylation but rather to the direct inhibition of pyrimidine nucleotide synthesis.

Upon cellular uptake, this compound is phosphorylated by uridine-cytidine kinase to its active form, 6-azauridine 5'-monophosphate (azaUMP) . AzaUMP is a potent competitive inhibitor of OMP decarboxylase.[2] This inhibition leads to the intracellular accumulation of orotidine 5'-monophosphate (OMP) and a depletion of the downstream products of the pyrimidine pathway.

The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Caption: Pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Perturbation of Cellular Nucleotide Pools

The inhibition of OMP decarboxylase by azaUMP has a cascading effect on the intracellular concentrations of various nucleotides. The most immediate and pronounced effect is a significant decrease in the pools of UMP and its downstream derivatives, including uridine diphosphate (UDP), uridine triphosphate (UTP), and cytidine triphosphate (CTP).[3] The depletion of these essential building blocks for nucleic acid synthesis is a primary driver of the cytostatic and cytotoxic effects of this compound.

Conversely, the blockage of the pathway leads to an accumulation of the substrate for OMP decarboxylase, OMP, and its precursor, orotic acid. This accumulation can have its own secondary metabolic consequences.

The following table summarizes the expected changes in major nucleotide pools following treatment with this compound.

| Nucleotide Pool | Expected Change after this compound Treatment | Primary Rationale |

| OMP | ▲ Increase | Blockade of its conversion to UMP by OMP decarboxylase. |

| UMP | ▼ Decrease | Direct inhibition of its synthesis. |

| UDP | ▼ Decrease | Depletion of its precursor, UMP. |

| UTP | ▼ Decrease | Depletion of its precursor, UDP. |

| CTP | ▼ Decrease | Depletion of its precursor, UTP.[3] |

| dTTP | ▼ Decrease | Depletion of the ultimate precursor, UMP. |

| ATP | ↔/▼ Slight Decrease | Generally less affected directly, but may decrease due to overall metabolic stress and reduced cell proliferation. |

| GTP | ↔/▼ Slight Decrease | Generally less affected directly, but may decrease due to overall metabolic stress and reduced cell proliferation. |

Downstream Cellular Consequences

The profound alterations in nucleotide pools induced by this compound trigger a range of downstream cellular effects, making it a valuable tool for studying the interplay between metabolism and fundamental cellular processes.

Inhibition of RNA Synthesis

UTP and CTP are essential substrates for RNA polymerases. A significant depletion of these ribonucleotides directly impairs the synthesis of all forms of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This inhibition of transcription is a major contributor to the cytostatic effects of this compound.

Cell Cycle Arrest and Induction of Apoptosis

The depletion of pyrimidine nucleotides, which are critical for DNA replication during the S phase of the cell cycle, leads to cell cycle arrest. Studies on related compounds have shown that cells tend to accumulate in the S phase.[4] Prolonged nucleotide deprivation and the resulting cellular stress can ultimately trigger programmed cell death, or apoptosis. The induction of apoptosis by this compound and its analogs is often cell-type dependent and can be influenced by the p53 status of the cells.[5]

The following workflow diagram illustrates a typical experimental approach to characterizing the cellular effects of this compound.

Caption: A generalized workflow for investigating the effects of this compound.

Experimental Protocols

Spectrophotometric Assay for OMP Decarboxylase Activity

This protocol is adapted from established methods for measuring OMP decarboxylase activity by monitoring the decrease in absorbance as OMP is converted to UMP.[1]

Principle: OMP has a significant absorbance at 295 nm, while UMP has a much lower absorbance at this wavelength. The rate of decrease in absorbance at 295 nm is directly proportional to the enzyme activity.

Materials:

-

Tris-HCl buffer (30 mM, pH 8.0 at 30°C)

-

Magnesium Chloride (MgCl₂) solution (75 mM)

-

Orotidine 5'-Monophosphate (OMP) solution (18 mM), prepared fresh

-

Purified OMP decarboxylase enzyme or cell lysate containing the enzyme

-

This compound 5'-triphosphate (azaUTP) or azaUMP as an inhibitor

-

UV-transparent cuvettes

-

Thermostatted spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette by adding:

-

2.50 mL of 30 mM Tris-HCl buffer, pH 8.0

-

0.30 mL of 75 mM MgCl₂ solution

-

0.10 mL of 18 mM OMP solution

-

-

For inhibitor studies, add the desired concentration of azaUMP. For the control, add an equal volume of buffer.

-

Mix by inversion and equilibrate the cuvette to 30°C in the spectrophotometer.

-

Monitor the absorbance at 295 nm (A₂₉₅) until a stable baseline is achieved.

-

Initiate the reaction by adding 0.10 mL of the enzyme solution (or cell lysate) to the test cuvette and 0.10 mL of buffer to the blank cuvette.

-

Immediately mix by inversion and record the decrease in A₂₉₅ for approximately 5 minutes.

-

Calculate the rate of reaction (ΔA₂₉₅/minute) from the linear portion of the curve.

-

Enzyme activity can be calculated using the molar extinction coefficient of OMP at pH 8.0. One unit of activity is typically defined as the amount of enzyme that converts 1.0 µmole of OMP to UMP per hour at 30°C.

Analysis of Intracellular Nucleotide Pools by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of intracellular nucleotides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[6][7]

Principle: Cells are rapidly quenched and nucleotides are extracted. The extracted nucleotides are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

Cultured cells treated with this compound and control cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Cold 60% methanol (or other suitable extraction solvent)

-

Centrifuge

-

LC-MS/MS system with a suitable column (e.g., HILIC or ion-pair reversed-phase)

-

Nucleotide standards (ATP, GTP, CTP, UTP, etc.) for calibration curves

Procedure: A. Sample Preparation:

-

Rapidly wash the cell monolayer with ice-cold PBS to remove extracellular medium.

-

Immediately add ice-cold 60% methanol to the plate to quench metabolic activity and extract the nucleotides.

-

Scrape the cells and collect the cell suspension in a microcentrifuge tube.

-

Incubate on ice for 10-15 minutes to ensure complete extraction.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the nucleotides to a new tube.

-

Dry the extract, for example, using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

B. LC-MS/MS Analysis:

-

Develop an LC method for the separation of the nucleotides of interest. HILIC or ion-pair chromatography are commonly used.

-

Optimize the MS/MS parameters for each nucleotide using authentic standards. This includes determining the precursor and product ions for multiple reaction monitoring (MRM).

-

Generate a calibration curve for each nucleotide using a series of known concentrations of the standards.

-

Inject the prepared cell extracts and the calibration standards into the LC-MS/MS system.

-

Quantify the amount of each nucleotide in the samples by comparing their peak areas to the corresponding calibration curve.

-

Normalize the nucleotide amounts to the cell number or total protein content of the original sample.

Conclusion